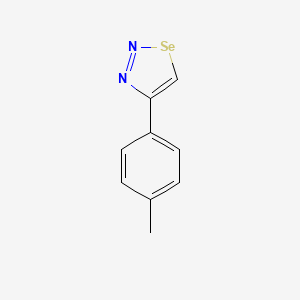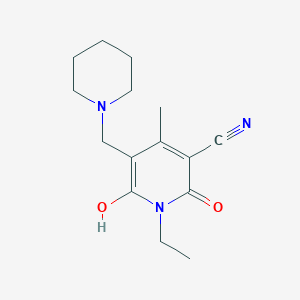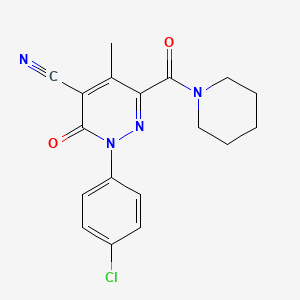![molecular formula C20H22FNO4 B11065025 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B11065025.png)
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide is a complex organic compound that features a benzofuran moiety and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the fluorophenoxy group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares the benzofuran core but lacks the fluorophenoxy and acetamide groups.
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine: This compound is similar but has an ethanamine group instead of the acetamide moiety.
Uniqueness
What sets 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H22FNO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C20H22FNO4/c1-20(2)12-14-4-3-5-17(19(14)26-20)25-13-18(23)22-10-11-24-16-8-6-15(21)7-9-16/h3-9H,10-13H2,1-2H3,(H,22,23) |
InChI Key |
HZDLLCNZHUFREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCOC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)phenoxy]acetamide](/img/structure/B11064945.png)
![Methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11064948.png)


![Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11064976.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064981.png)
![2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11064986.png)


![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3-methylpyridinium](/img/structure/B11065008.png)
![4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11065009.png)
![3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide](/img/structure/B11065011.png)
![(4Z)-2,2,5,5-tetramethyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}dihydrofuran-3(2H)-one](/img/structure/B11065013.png)
![Pyrazolo[3,4-b]pyridin-6-one, 1-(1-ethylpropyl)-3-hydroxy-4-methyl-1,7-dihydro-](/img/structure/B11065019.png)
